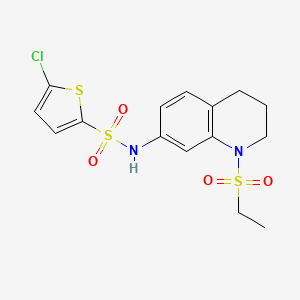

![molecular formula C14H12N2O5S B2384968 Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate CAS No. 921893-28-9](/img/structure/B2384968.png)

Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

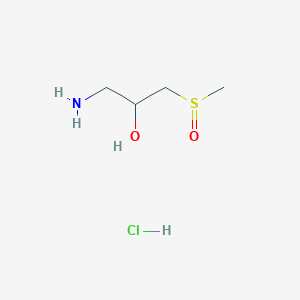

Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate is a chemical compound with the CAS Number: 248249-53-8 . It has a molecular weight of 277.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate derivatives involves various chemical reactions, showcasing the compound's versatility in organic synthesis. Tang Li-jua (2015) reported the synthesis of a novel compound through the cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% (Tang Li-jua, 2015). Additionally, Kenneth M. Boy and J. Guernon (2005) utilized Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor in a Michael-like addition strategy to produce analogs, emphasizing the compound's role in creating new chemical entities (Kenneth M. Boy & J. Guernon, 2005).

Photophysical and Biological Properties

The study of the photophysical properties and biological activities of this compound derivatives has revealed their potential in various scientific applications. M. Amati et al. (2010) examined the products of photochemical reactions involving ethyl 2-iodothiazole-5-carboxylate, finding that these compounds exhibit fluorescence and are potential singlet-oxygen sensitizers, indicating their usefulness in photophysical studies (M. Amati et al., 2010). Serap Başoğlu et al. (2013) synthesized compounds containing penicillanic or cephalosporanic acid moieties, which displayed antimicrobial, antilipase, and antiurease activities, suggesting their applicability in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely and would need to be determined through further study.

Result of Action

As a thiazole derivative, it may have a range of effects depending on its specific targets and mode of action .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dry environment at 2-8°C to maintain its stability .

Metabolic Pathways

Thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in the metabolic pathways of carbohydrates and amino acids .

Propiedades

IUPAC Name |

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-2-19-13(18)9-6-22-14(15-9)16-12(17)8-3-4-10-11(5-8)21-7-20-10/h3-6H,2,7H2,1H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYCTOYXYSQWDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2384899.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2384901.png)